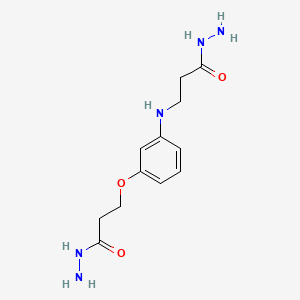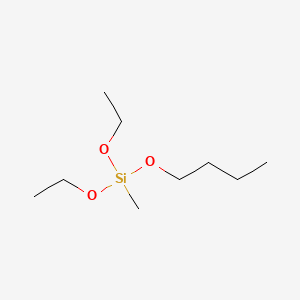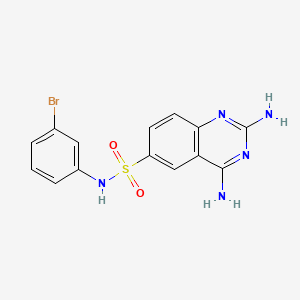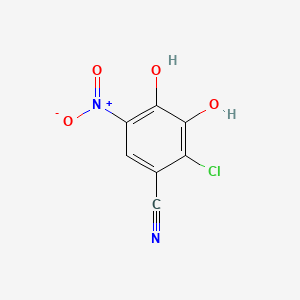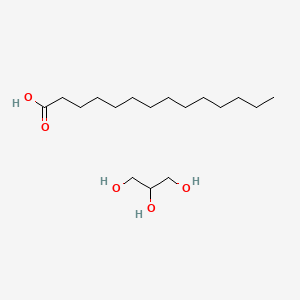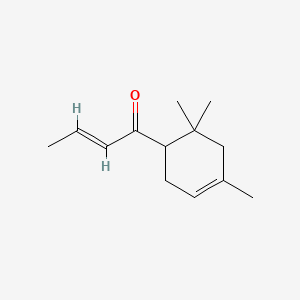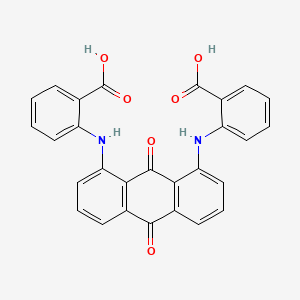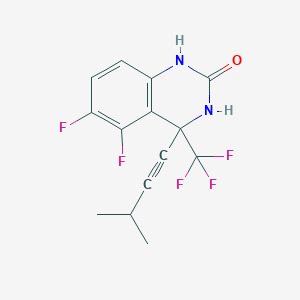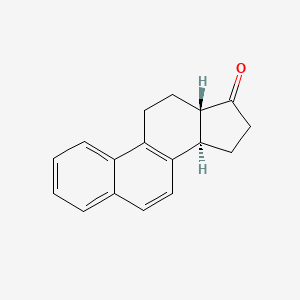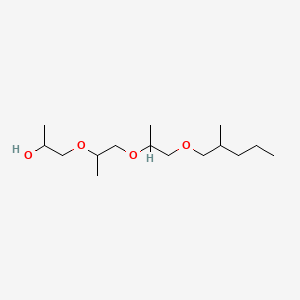
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- is an organic compound with a complex structure It is a derivative of propanol, featuring multiple ether linkages and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to etherification reactions. Common reagents used in these reactions include alkyl halides and alcohols, with catalysts such as sulfuric acid or Lewis acids to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of solvents to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace ether linkages with other functional groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing ether linkages.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex ethers and alcohols.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- involves its interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages and branched alkyl chain allow it to fit into specific binding sites, modulating the activity of target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with similar structural features but fewer ether linkages.
Isobutanol: Another branched alcohol with comparable properties but different applications.
1-Propanol, 2-methyl-: Shares the propanol backbone but lacks the complex ether structure.
Uniqueness
2-Propanol, 1-(1-methyl-2-(1-methyl-2-((2-methylpentyl)oxy)ethoxy)ethoxy)- is unique due to its multiple ether linkages and branched structure, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where such features are advantageous.
Propiedades
Número CAS |
125328-90-7 |
|---|---|
Fórmula molecular |
C15H32O4 |
Peso molecular |
276.41 g/mol |
Nombre IUPAC |
1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C15H32O4/c1-6-7-12(2)8-17-10-14(4)19-11-15(5)18-9-13(3)16/h12-16H,6-11H2,1-5H3 |
Clave InChI |
ORMGUIMSIANXQC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)COCC(C)OCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


